molecular formula C24H29ClN6O3 B13401861 2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide

2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide

Cat. No.: B13401861
M. Wt: 485.0 g/mol
InChI Key: GXTJETQFYHZHNB-UHFFFAOYSA-N
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Description

2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its quinoline and pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Introduction of the pyrimidine ring: This step involves the condensation of appropriate amines with chloro-substituted pyrimidines under nucleophilic substitution conditions.

    Coupling of the two moieties: The quinoline and pyrimidine intermediates are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This includes the use of continuous flow reactors for key steps, which can enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogenation over palladium catalysts.

    Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Tin(II) chloride, palladium on carbon with hydrogen gas.

    Substitution: Sodium hydride, potassium carbonate in polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways due to its ability to interact with various biomolecules.

    Medicine: Potential therapeutic applications, including as an anticancer or antimicrobial agent, due to its ability to inhibit specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline and pyrimidine moieties allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to the inhibition of enzymatic activity or alteration of receptor signaling pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide: shares structural similarities with other quinoline and pyrimidine derivatives, such as:

Uniqueness

  • The unique combination of the quinoline and pyrimidine moieties in this compound provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C24H29ClN6O3

Molecular Weight

485.0 g/mol

IUPAC Name

2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide

InChI

InChI=1S/C24H29ClN6O3/c1-14-7-15(2)12-31(11-14)24-27-10-18(25)22(29-24)28-17-5-6-19-16(8-17)9-20(23(33)30(19)4)34-13-21(32)26-3/h5-6,8-10,14-15H,7,11-13H2,1-4H3,(H,26,32)(H,27,28,29)

InChI Key

GXTJETQFYHZHNB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C

Origin of Product

United States

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